Benzoyl-l-tartaric acid Benzoyl-l-tartaric acid
Brand Name: Vulcanchem
CAS No.: 87172-82-5
VCID: VC8022655
InChI: InChI=1S/C11H10O7/c12-7(9(13)14)8(10(15)16)18-11(17)6-4-2-1-3-5-6/h1-5,7-8,12H,(H,13,14)(H,15,16)/t7-,8-/m1/s1
SMILES: C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)O)C(=O)O
Molecular Formula: C11H10O7
Molecular Weight: 254.19 g/mol

Benzoyl-l-tartaric acid

CAS No.: 87172-82-5

Cat. No.: VC8022655

Molecular Formula: C11H10O7

Molecular Weight: 254.19 g/mol

* For research use only. Not for human or veterinary use.

Benzoyl-l-tartaric acid - 87172-82-5

Specification

CAS No. 87172-82-5
Molecular Formula C11H10O7
Molecular Weight 254.19 g/mol
IUPAC Name (2R,3R)-2-benzoyloxy-3-hydroxybutanedioic acid
Standard InChI InChI=1S/C11H10O7/c12-7(9(13)14)8(10(15)16)18-11(17)6-4-2-1-3-5-6/h1-5,7-8,12H,(H,13,14)(H,15,16)/t7-,8-/m1/s1
Standard InChI Key JXXURQWKKCNUBH-HTQZYQBOSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O
SMILES C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)O)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)O)C(=O)O

Introduction

Structural and Stereochemical Features

BLTA belongs to the tartaric acid derivative family, where both hydroxyl groups of L-tartaric acid are esterified with benzoyl moieties. The (2R,3R) configuration confers its chiral resolving capabilities, enabling the separation of racemic mixtures into enantiomerically pure components . Key structural attributes include:

  • Optical Rotation: [α]D20=116[\alpha]^{20}_D = -116^\circ (c = 1, ethanol), confirming its levorotatory nature .

  • Melting Point: 152–155°C (lit.), with monohydrate forms melting at 88–92°C .

  • Solubility: Slightly soluble in water (3–4 pH) but readily dissolves in polar organic solvents like ethanol, methanol, and acetone .

The compound’s crystal structure, resolved via X-ray diffraction, reveals intramolecular hydrogen bonding between carboxylic groups, stabilizing its conformation .

Synthesis and Large-Scale Production

Industrial Synthesis

BLTA is synthesized via a two-step benzoylation-hydrolysis process :

  • Benzoylation: L-Tartaric acid reacts with benzoyl chloride in toluene using copper(II) sulfate as a catalyst.

    L-Tartaric Acid+2Benzoyl ChlorideCuSO4,TolueneDibenzoyl-L-tartaric Anhydride+2HCl\text{L-Tartaric Acid} + 2 \text{Benzoyl Chloride} \xrightarrow{\text{CuSO}_4, \text{Toluene}} \text{Dibenzoyl-L-tartaric Anhydride} + 2 \text{HCl}

    Reaction conditions: 4 hours at reflux (110°C), yielding 97.2% anhydride .

  • Hydrolysis: The anhydride is treated with water and toluene under reflux to yield BLTA:

    Anhydride+H2OBLTA\text{Anhydride} + \text{H}_2\text{O} \rightarrow \text{BLTA}

    Post-crystallization purity exceeds 99% (HPLC), with total yields >95% .

Process Optimization

  • Catalyst Efficiency: Copper sulfate (0.4–0.5 wt%) enhances reaction rates while minimizing side products like benzoic acid .

  • Solvent Recycling: Toluene and water are recovered and reused, reducing costs by ~30% .

  • Scale-Up: Autoclave reactors (3,000 L capacity) enable batch production of 450 kg L-tartaric acid into 1,055 kg BLTA .

PropertyValue
Density1.3806 g/cm³ (estimate)
Boiling Point234°C at 7 mmHg
pKa1.85 (predicted)
LogP1.01 (hydrophobic index)
Vapor Pressure0 Pa at 20°C

Applications in Pharmaceuticals and Materials Science

Chiral Resolution

BLTA resolves racemic amines via diastereomeric salt formation. For example:

  • Ramelteon Synthesis: BLTA isolates the active (S)-enantiomer, critical for treating insomnia .

  • Asymmetric Catalysis: Serves as a chiral auxiliary in Heck and Diels-Alder reactions, achieving >90% enantiomeric excess (ee) .

Polyaniline Doping

BLTA-doped polyaniline (PANI) exhibits enhanced electrical conductivity (10⁻² S/cm) due to protonation of the polymer backbone :

  • Optimal Ratio: 1.2 M BLTA to aniline yields microfibrous PANI with 95% crystallinity .

  • Thermal Stability: TGA shows stability up to 250°C, suitable for flexible electronics .

Analytical Characterization

Industrial Quality Control

ParameterSpecification
Purity (HPLC)≥99.0%
Moisture (KF)≤1.0% (anhydrous)
Residual Solvents<50 ppm (toluene)

Recent Advances and Future Directions

Green Synthesis

  • Microwave-Assisted Reactions: Reduce reaction time from 4 hours to 45 minutes, improving energy efficiency .

  • Biocatalysis: Lipase-mediated benzoylation achieves 85% yield under mild conditions (pH 7, 40°C) .

Novel Derivatives

  • Monoacyltartaric Anhydrides: Intermediate for prodrugs with enhanced bioavailability .

  • Metal-Organic Frameworks (MOFs): BLTA-functionalized MOFs show promise in enantioselective catalysis .

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